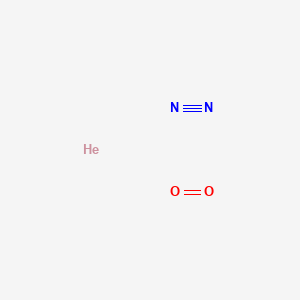

Trimix

Beschreibung

Eigenschaften

CAS-Nummer |

89210-11-7 |

|---|---|

Molekularformel |

HeN2O2 |

Molekulargewicht |

64.015 g/mol |

IUPAC-Name |

helium;molecular nitrogen;molecular oxygen |

InChI |

InChI=1S/He.N2.O2/c;2*1-2 |

InChI-Schlüssel |

ZKVLEFBKBNUQHK-UHFFFAOYSA-N |

SMILES |

[He].N#N.O=O |

Kanonische SMILES |

[He].N#N.O=O |

Andere CAS-Nummern |

89210-11-7 |

Synonyme |

trimix |

Herkunft des Produkts |

United States |

Advanced Chemical Characterization and Analytical Methodologies for Trimix Components

Physicochemical Assessment of Individual Components within the Multicomponent System

Alprostadil (B1665725): Chemical Structure and Conformational Analysis

Alprostadil, also known as Prostaglandin (B15479496) E1 (PGE1), is a naturally occurring prostaglandin and a synthetic prostaglandin analog. Its IUPAC name is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. nih.govwikipedia.org The molecular formula of Alprostadil is C20H34O5, and its molecular weight is approximately 354.48 g/mol . nih.govwikipedia.orguni.luscbt.com

The chemical structure of Alprostadil features a cyclopentane (B165970) ring with several substituents, including two hydroxyl groups, a ketone group, and two side chains. nih.govuni.lu It contains four defined stereocenters and one E/Z center, contributing to its specific conformational properties. uni.luncats.ioncats.io The presence of these chiral centers and the E-configuration of the double bond within one of the side chains are critical for its biological activity and define its precise three-dimensional conformation. nih.govwikipedia.orguni.luncats.ioncats.io Conformational analysis studies of prostaglandins, including Alprostadil, have been conducted to understand the relationship between their structure and activity. ncats.ioncats.io

Key physicochemical properties of Alprostadil are summarized in Table 1.

Table 1: Physicochemical Properties of Alprostadil

| Property | Value | Source |

| Molecular Formula | C20H34O5 | nih.govwikipedia.orguni.lu |

| Molecular Weight | 354.48 g/mol | nih.govuni.luscbt.com |

| Monoisotopic Mass | 354.24062418 Da | nih.govuni.lu |

| XLogP3 (predicted) | 3.2 | nih.govuni.lu |

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | nih.govwikipedia.org |

Papaverine (B1678415): Chemical Structure and Stereochemistry

Papaverine is a benzylisoquinoline alkaloid, originally isolated from Papaver somniferum (opium poppy). nih.govguidetopharmacology.orgnih.govwikipedia.org Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. nih.gov The molecular formula of Papaverine is C20H21NO4, with a molecular weight of approximately 339.39 g/mol . nih.govwikipedia.orguni.lu

The chemical structure of Papaverine consists of an isoquinoline (B145761) core substituted by methoxy (B1213986) groups at positions 6 and 7, and a 3,4-dimethoxybenzyl group at position 1. nih.govnih.govmdpi.com This molecule is characterized by three aromatic rings (A, B, and C) and is fully O-methylated on the hydroxyl groups in positions 6, 7, 3′, and 4′. nih.govmdpi.com Unlike many other alkaloids, Papaverine lacks an N-methyl group, and its B-ring is aromatic. nih.gov Notably, Papaverine is an optically inactive alkaloid. tifr.res.in Its biosynthesis involves precursors derived from tyrosine, leading to intermediate products such as (S)-norcoclaurine, laudanine, norlaudanine, reticuline, norreticuline, tetrahydropapaverine, and dihydropapaverine. mdpi.com

Papaverine is known to exist in various salt forms, including papaverine hydrochloride, codecarboxylate, adenylate, and teprosylate. wikipedia.orgfishersci.co.uk Papaverine hydrochloride is particularly common and is soluble in water, DMSO, methanol, 100% ethanol, and chloroform (B151607). fishersci.co.uk

Key physicochemical properties of Papaverine are summarized in Table 2.

Table 2: Physicochemical Properties of Papaverine

| Property | Value | Source |

| Molecular Formula | C20H21NO4 | nih.govwikipedia.orguni.lu |

| Molecular Weight | 339.39 g/mol | nih.govwikipedia.orguni.lu |

| Monoisotopic Mass | 339.14705815 Da | nih.govuni.lu |

| XLogP3 (predicted) | 3.9 | nih.govuni.lu |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | nih.gov |

Phentolamine (B1677648): Chemical Structure and Salt Forms

Phentolamine is a synthetic imidazoline (B1206853) derivative and a substituted aniline (B41778). nih.gov It is classified as a reversible nonselective α-adrenergic antagonist. nih.govwikipedia.orgpharmaffiliates.com The IUPAC name for Phentolamine is 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol. nih.govuni.lu Its molecular formula is C17H19N3O, and its molecular weight is approximately 281.35 g/mol . nih.govwikipedia.orguni.lu

The chemical structure of Phentolamine features a 3-aminophenol (B1664112) moiety where the hydrogens of the amino group are substituted by a 4-methylphenyl group and a 4,5-dihydro-1H-imidazol-2-ylmethyl group. nih.gov

Phentolamine is commonly encountered in its salt forms, primarily as Phentolamine Mesylate and Phentolamine Hydrochloride. nih.govmedchemexpress.com Phentolamine Mesylate, with a molecular formula of C18H23N3O4S and a molecular weight of 377.46 g/mol , is a white or off-white, odorless crystalline powder. pharmaffiliates.comfishersci.cadrugs.comnih.gov It is freely soluble in water and alcohol, and slightly soluble in chloroform. drugs.com

Key physicochemical properties of Phentolamine are summarized in Table 3.

Table 3: Physicochemical Properties of Phentolamine

| Property | Value | Source |

| Molecular Formula | C17H19N3O | nih.govwikipedia.orguni.lu |

| Molecular Weight | 281.35 g/mol | nih.govwikipedia.orguni.lu |

| Monoisotopic Mass | 281.152812238 Da | nih.govuni.lu |

| XLogP3 (predicted) | 2.6 | nih.govuni.lu |

| IUPAC Name | 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | nih.gov |

Chemical Stability and Degradation Kinetics of Trimix Formulations

Influence of Environmental Factors on Component Stability

Environmental factors such as temperature, light, and exposure to oxygen and moisture significantly impact the chemical integrity and stability of "Trimix" components.

Alprostadil's degradation pathways in the human body involve enzymatic oxidation of the C15-hydroxy group to form 15-keto-PGE1 and reduction of the C13,14-double bond to produce 15-keto-PGE0 and 13,14-dihydro-PGE1 (PGE0). drugbank.comnih.gov While these are metabolic pathways, the compound's inherent instability suggests similar chemical transformations can occur under thermal stress in formulations.

Papaverine (B1678415) is comparatively more stable at room temperature. ucsf.edupsu.edu Phentolamine (B1677648) also demonstrates stability across a range of temperatures, with its degradation kinetics being influenced by pH. psu.edugoogle.comnih.gov

The following table summarizes the thermal stability of "this compound" components:

Table 1: Thermal Stability of "this compound" Components (Potency Loss over Time)

| Component | Storage Condition | Time Point | Approximate Potency Loss | Citation |

| Alprostadil (B1665725) | Room Temperature (23°C) | 5 days | ~8% | invigormedical.comijpc.com |

| Alprostadil | Refrigerated (4°C) | 1 month | ~6% | invigormedical.comijpc.com |

| Alprostadil | Refrigerated (4°C) | 2 months | ~11% | invigormedical.comijpc.com |

| Alprostadil | Frozen (-20°C or -70°C) | 6 months | <5% (for all components) | invigormedical.comijpc.com |

| Papaverine | Room Temperature (25°C) | 24 months | ~1.6% | bvsalud.org |

| Papaverine | Refrigerated (4°C) | 24 months | ~0.3% | bvsalud.org |

| Phentolamine | Room Temperature (25°C) | 24 months | ~3.7% | bvsalud.org |

| Phentolamine | Refrigerated (4°C) | 24 months | ~1.1% | bvsalud.org |

"this compound" formulations are sensitive to light exposure and should be protected from direct light to maintain their stability. mediverarx.commims.com

Papaverine hydrochloride undergoes photooxidation when exposed to UV light (e.g., 254 nm) under aerobic conditions. The photooxidation reactions of papaverine hydrochloride and its initial oxidation product, papaverinol (B1212717), follow pseudo-first-order kinetics. Papaveraldine (B1678414), another oxidation product, exhibits zero-order kinetics. The final degradation product observed is a brown compound identified as 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylim chloride. Papaverinol is the most labile, with a half-life 2.4 times shorter than papaverine hydrochloride, while papaveraldine is the most stable. nih.govresearchgate.net

Phentolamine's degradation rate significantly increases (ninefold) upon irradiation with 254 nm UV light compared to light-protected controls. nih.gov Alprostadil's degradation can also be caused by light exposure, leading to oxidation.

Contact with air and humidity can contribute to the oxidative degradation of "this compound" components, affecting the chemical integrity of the preparation. mediverarx.com

Alprostadil can undergo oxidation reactions, potentially forming prostaglandin (B15479496) E2. In biological systems, alprostadil is metabolized through beta- and omega-oxidation pathways. drugbank.comnih.gov

Papaverine is known to be unstable toward oxygen and can be readily oxidized to papaverinol and papaveraldine. researchgate.netresearchgate.net Oxidation of papaverine with permanganate (B83412) under varying pH conditions can yield a variety of degradation products, including 6,7-dimethoxyisoquinoline-1-carboxylic acid, 6,7-dimethoxyisoquinoline, metahemipinic acid, and cinchomeronic acid. unodc.org

While specific oxidative degradation pathways for phentolamine in formulation contexts are less detailed in the provided information, pharmaceutical compounds generally undergo oxidative processes, which can be initiated by molecular oxygen (autoxidation) or involve chain reactions. basicmedicalkey.com

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, influenced significantly by pH.

Alprostadil is particularly unstable in aqueous solutions at pH values below 4 or above 8, where it undergoes dehydration. geneesmiddeleninformatiebank.nl Its hydrolysis is accelerated at pH values greater than 7.0.

Phentolamine hydrochloride's degradation kinetics in aqueous solution show a pH-dependent profile. The observed rate constants follow apparent first-order kinetics. A pH-independent region exists between pH 3.1 and 4.9, with a minimum degradation rate observed around pH 2.1. The degradation of phentolamine can be catalyzed by anionic species, and multi-valent anions like citrate (B86180) should be avoided in formulations due to their strong effect on stability. google.comnih.gov

For "this compound" formulations, studies have indicated that the pH of the mixture does not change significantly regardless of storage conditions or duration. bvsalud.org

Inter-component Chemical Compatibility and Degradation Accelerants

The chemical compatibility between the active pharmaceutical ingredients in "this compound" is crucial for its stability. While papaverine and phentolamine generally exhibit good chemical stability when blended together, their presence can accelerate the degradation of alprostadil. nih.gov

Research indicates that the presence of papaverine and/or phentolamine can increase the naturally occurring degradation of alprostadil in physiological solution. nih.gov This effect is most pronounced within the first 10 days of mixing. nih.gov Specifically, papaverine has been identified as having the greatest deteriorating effect on alprostadil. nih.gov

One study showed that after 60 days of storage at 2-8°C, alprostadil concentrations decreased to 76.00% ± 2.28% when mixed with phentolamine, 70.20% ± 2.02% when mixed with papaverine, and 70.00% ± 2.40% when mixed with both. nih.gov This highlights the accelerated degradation of alprostadil in the presence of the other "this compound" components.

The physical compatibility and stability of papaverine hydrochloride with alprostadil and/or phentolamine in mixed preparations have not always been definitively established, underscoring the complexities of compounding these agents. medsafe.govt.nz

Table 2: Alprostadil Degradation in "this compound" Formulations (Stored at 2-8°C)

| Combination | Initial Alprostadil Concentration | Alprostadil Concentration After 60 Days | Percentage Remaining | Citation |

| Alprostadil + Phentolamine | 100% | 76.00% ± 2.28% | 76.00% | nih.gov |

| Alprostadil + Papaverine | 100% | 70.20% ± 2.02% | 70.20% | nih.gov |

| Alprostadil + Papaverine + Phentolamine | 100% | 70.00% ± 2.40% | 70.00% | nih.gov |

Influence of Phentolamine on Alprostadil Stability

Studies have investigated the interactions between the components of this compound, including the influence of phentolamine on the stability of alprostadil. Research indicates that the presence of papaverine and/or phentolamine can increase the degradation rate of alprostadil in physiological solution. nih.gov This effect appears to be most pronounced within the initial 10 days of storage. nih.gov Papaverine has been noted to have a greater detrimental effect on alprostadil stability compared to phentolamine. nih.gov Despite this, papaverine and phentolamine themselves have demonstrated chemical stability when combined with each other or with alprostadil. nih.gov

Identification and Characterization of Degradation Products

The degradation of the components in this compound can lead to the formation of various degradation products. For alprostadil (Prostaglandin E1), a primary degradation pathway involves the elimination of water, leading to the formation of prostaglandin A1 (PGA1). unizg.hrgoogle.comgoogle.com PGA1 is referred to as impurity A in the European Pharmacopoeia. google.com PGA1 can further isomerize to prostaglandin B1, which is designated as Contamination B. google.com The European Pharmacopoeia lists eleven impurities for alprostadil with their molecular structures. google.com

For papaverine, oxidation with permanganate under different pH conditions can yield various degradation products, including 6,7-dimethoxyisoquinoline-1-carboxylic acid, 6,7-dimethoxyisoquinoline, metahemipinic acid, and cinchomeronic acid. unodc.org Long-term storage of papaverine hydrochloride powder injections with additives like mannitol (B672) has shown an increase in the content of papaverol. google.comgoogle.com

The physical compatibility and stability of papaverine hydrochloride with alprostadil and/or phentolamine in mixed preparations have not been fully established in some contexts. medsafe.govt.nz

Forced Degradation Studies for Pathway Elucidation

Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and develop stability-indicating analytical methods. These studies involve exposing the drug substance or product to various stresses such as temperature, pH, light, and moisture. ajpsonline.com Alprostadil is known to be highly sensitive to bases, acids, and oxidizing agents, with bases and acids accelerating the elimination of water to form PGA1. google.com Photolytic degradation can also occur through oxidative and non-oxidative reactions, including isomerization, dimerization, cyclization, rearrangement, decarboxylation, and hemolytic cleavage. ajpsonline.com

Isolation and Structural Confirmation of Major Degradants

Isolation and structural confirmation of major degradation products are crucial steps in characterizing the degradation profile of a pharmaceutical formulation. For alprostadil, prostaglandin A1 (PGA1) is a main degradation product. unizg.hrnih.gov The structure of PGA1 is known. unizg.hr In the case of papaverine, the structure of a final degradation product formed in aqueous or chloroform (B151607) solutions under UV light has been identified as a 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt. researchgate.net This product can form from papaverine oxidation products like papaverinol, papaveraldine, and papaverine-N-oxide. researchgate.net

Long-Term Stability Profiling and Chemical Shelf-Life Determination

Long-term stability studies are conducted to determine the appropriate storage conditions and beyond-use dates for compounded this compound formulations. Alprostadil is typically the limiting factor in this compound stability. invigormedical.cominvigormedical.com

Studies have evaluated the stability of this compound at various temperatures. A mixture containing alprostadil (12.5 µg/mL), papaverine hydrochloride (4.5 mg/mL), and phentolamine mesylate (0.125 mg/mL) in bacteriostatic 0.9% sodium chloride injection showed varying stability depending on storage temperature. researchgate.netijpc.comnih.gov

| Storage Temperature | Alprostadil Loss | Papaverine Loss | Phentolamine Loss | Observed Stability |

| 23°C (Room Temp) | ~8% in 5 days | <5% in 6 months | <5% in 6 months | Least stable for Alprostadil researchgate.netijpc.com |

| 4°C (Refrigerated) | ~6% in 1 month, ~11% in 2 months | <5% in 6 months | <5% in 6 months | Alprostadil degrades over time researchgate.netijpc.com |

| -20°C (Frozen) | <5% in 6 months | <5% in 6 months | <5% in 6 months | More stable researchgate.netijpc.com |

| -70°C (Frozen) | <5% in 6 months | <5% in 6 months | <5% in 6 months | More stable researchgate.netijpc.com |

Based on such studies, a beyond-use date of 6 months is often considered appropriate when stored frozen at -20°C, and one month when stored refrigerated at 4°C. researchgate.netijpc.com Room temperature exposure should be minimized, and the vial should be returned to refrigeration promptly. researchgate.netijpc.comnih.gov

Another study on a preparation containing 15 µg/mL PGE1, 15 mg/mL papaverine, and 2 mg/mL urapidil (B1196414) (where urapidil replaced phentolamine) stored at 4°C showed that PGE1 concentration dropped to 76.00% ± 2.28% when added to phentolamine and 70.20% ± 2.02% when added to papaverine after 60 days, exceeding the 10% loss threshold. nih.govnih.gov Papaverine and phentolamine concentrations remained stable, within 96.75% to 103.00% of initial values over the 2-month study period. nih.govauajournals.org

Lyophilized formulations of papaverine/phentolamine/alprostadil have shown chemical stability for at least 2 years when stored at room temperature (25±2°C). bvsalud.org However, reconstituted solutions require refrigeration and show decreased effectiveness with prolonged storage. bvsalud.org In one study, the concentration of alprostadil in solution stored at room temperature dropped to 86.4% in 5 days, falling below the minimum specified concentration, while papaverine and phentolamine remained stable. bvsalud.org

Proper storage conditions, typically refrigeration at 2-8°C and protection from light, are crucial for maintaining the stability of this compound injections. unizg.hrmediverarx.com Freezing may be an option for longer storage, but refreezing after thawing should be avoided. mediverarx.com

Impurity Profiling and Control in Trimix Chemical Synthesis and Formulation

Classification and Origin of Impurities (Organic, Inorganic, Residual Solvents)

Impurities in pharmaceutical products are broadly categorized based on their chemical nature and origin. These classifications help in designing appropriate control strategies. The primary categories are organic impurities, inorganic impurities, and residual solvents, all of which can be introduced at various stages of synthesis, purification, formulation, and storage. contractpharma.comsimsonpharma.com

Organic Impurities: These are carbon-based impurities that can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. contractpharma.com

Inorganic Impurities: These are non-carbon-based impurities that typically derive from the manufacturing process. Sources include reagents, catalysts (e.g., heavy metals), inorganic salts, filter aids, and materials that may leach from equipment like chromium or nickel. simsonpharma.comfbpharmtech.com

Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the active pharmaceutical ingredients (APIs) or in the formulation process. As they are not completely removed by practical manufacturing techniques, their levels must be strictly controlled. contractpharma.comuspnf.commedikamenterqs.comnawah-scientific.com They are classified based on their toxicity risk to human health. medikamenterqs.comnawah-scientific.comdrugfuture.com

The table below summarizes the main classifications and common origins of impurities in pharmaceutical manufacturing.

| Impurity Class | Sub-type | Common Origins |

| Organic | Process-Related | Starting Materials, Intermediates, By-products, Reagents |

| Degradation-Related | Degradation of API from exposure to light, heat, moisture, pH changes | |

| Inorganic | Heavy Metals / Catalysts | Metal catalysts used in synthesis (e.g., Pd, Pt, Ni) |

| Reagents & Salts | Inorganic acids, bases, and salts used in the process | |

| Leachable | Contaminants from manufacturing equipment or container-closure systems | |

| Residual Solvents | Class 1 (To be avoided) | Solvents with high toxicity (e.g., Benzene, Carbon tetrachloride) |

| Class 2 (To be limited) | Solvents with moderate toxicity (e.g., Acetonitrile, Methanol, Toluene) | |

| Class 3 (Low toxicity) | Solvents with low toxic potential (e.g., Ethanol, Acetic acid, Ethyl acetate) |

Process-Related Impurities (Starting Materials, Intermediates, By-products)

Process-related impurities are substances that are introduced or created during the synthesis of the individual active pharmaceutical ingredients (APIs) of Trimix: alprostadil (B1665725), papaverine (B1678415), and phentolamine (B1677648). The quality of starting materials is a foundational step in limiting impurities, as contaminants present in these initial substances can be carried through the manufacturing process into the final product. fbpharmtech.comaquigenbio.com

Alprostadil: The synthesis of alprostadil (a prostaglandin (B15479496) E1 analogue) is a complex multi-step process. Impurities can be introduced from the various raw materials and intermediates used. google.com While specific synthetic by-products are proprietary, known related substances that must be controlled include stereoisomers and other prostaglandin analogues such as Alprostadil EP Impurity E (11-epiprostaglandin E1). synzeal.comsynzeal.com

Papaverine: Papaverine is an isoquinoline (B145761) alkaloid. Its synthesis can result in several impurities. One notable process-related impurity is papaverinol (B1212717), which can form during synthesis and requires specific purification steps for its removal. google.com Other potential impurities can arise from unreacted intermediates in its multi-step synthesis, such as tetrahydropapaverine. nih.gov

Phentolamine: The synthesis of phentolamine can introduce several process-related impurities. A patent for highly pure phentolamine mesylate identifies potential impurities derived from starting materials or side reactions. These include:

3-hydroxy-4'-methyldiphenylamine

2-chloromethyl-4,5-dihydro-1H-imidazole

N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]-acetamide pharmaceutical-technology.com The synthesis often involves reacting starting materials like 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride, which can remain as impurities if the reaction is incomplete. google.com

Degradation Product Impurities

Degradation impurities arise from the chemical breakdown of the APIs in this compound over time due to factors such as pH, temperature, light, or interaction between the components. contractpharma.com

Alprostadil: Alprostadil is the least stable component in the this compound formulation. google.comeuropeanpharmaceuticalreview.com It is highly sensitive to acids and bases, which can accelerate its degradation to form Prostaglandin A1 (PGA1). Its degradation is also significantly increased when combined with papaverine and phentolamine in the formulation. nih.gov

Papaverine: Papaverine is susceptible to oxidation. Its degradation can yield various products, including papaverinol and papaveraldine (B1678414). Under different oxidative conditions, other degradation products such as 6,7-dimethoxyisoquinoline-1-carboxylic acid and metahemipinic acid can be formed. unodc.org

Phentolamine: The degradation of phentolamine is significantly accelerated by exposure to ultraviolet light. nih.gov Studies on its degradation kinetics show that its stability is also pH-dependent. nih.govsemanticscholar.org

Quantitative Determination of Impurities Using Validated Analytical Techniques

To ensure the quality and safety of this compound, validated analytical methods are essential for the accurate detection and quantification of impurities. pharmaceutical-technology.comscirp.org High-Performance Liquid Chromatography (HPLC) is the most widely used and crucial analytical technique for impurity profiling in multicomponent formulations like this compound. synthinkchemicals.comaquigenbio.comresearchgate.net

Key characteristics of analytical techniques used for impurity determination include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other APIs, excipients, and impurities. nih.gov

Sensitivity: The method must be sensitive enough to detect impurities at very low levels, often defined by regulatory thresholds (e.g., limit of detection [LOD] and limit of quantification [LOQ]). nih.gov

Accuracy and Precision: The method must provide results that are close to the true value (accuracy) and consistently reproducible (precision). nih.gov

The primary methods employed are:

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating, detecting, and quantifying organic impurities and degradation products in this compound. synthinkchemicals.comchromatographyonline.com Different HPLC columns and mobile phase conditions can be used to achieve the necessary separation of all components and their potential impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is highly effective for identifying the structure of unknown impurities. synthinkchemicals.comaquigenbio.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the standard method for identifying and quantifying residual solvents. synthinkchemicals.comfda.gov

Validation of these analytical procedures is performed according to the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure the reliability of the results. scirp.orgnih.gov

Strategies for Impurity Control and Minimization in Chemical Manufacturing

A comprehensive control strategy is essential to minimize impurity levels in the final this compound formulation. This strategy encompasses the entire manufacturing process, from raw material sourcing to final product packaging. toref-standards.comveeprho.com

Control of Starting Materials: The quality of the final product is fundamentally dependent on the quality of its components. Therefore, a primary strategy is to use high-purity starting materials and reagents. aquigenbio.comaquigenbio.com This involves:

Establishing stringent specifications for all raw materials, including APIs and excipients. pharmtech.com

Qualifying vendors and understanding their synthesis and purification processes for starting materials. dsinpharmatics.com

Conducting thorough testing of incoming materials to ensure they meet the required purity standards. veeprho.com

Process Optimization and In-Process Controls: The manufacturing process itself is optimized to minimize the formation of by-products and ensure the removal of existing impurities. synthinkchemicals.comtoref-standards.com

Optimizing Reaction Conditions: Parameters such as temperature, pressure, pH, and reaction time are carefully controlled to favor the formation of the desired product and reduce side reactions.

In-Process Monitoring: Analytical checks are performed at critical steps during production to monitor the formation and removal of impurities, ensuring the process remains under control. aquigenbio.comsynthinkchemicals.com

Purification Techniques: Robust purification steps, such as crystallization, chromatography, and extraction, are developed and validated to effectively remove process-related impurities and unreacted starting materials. google.comtoref-standards.com

Adherence to Good Manufacturing Practices (GMP): Following GMP guidelines is crucial for preventing contamination and ensuring product consistency. toref-standards.com This includes rigorous cleaning validation to prevent cross-contamination between batches and the use of appropriate, well-maintained equipment to avoid the introduction of inorganic impurities. simsonpharma.comtoref-standards.com

The table below outlines key strategies for impurity control at different stages of the manufacturing process.

| Manufacturing Stage | Control Strategy | Objective |

| Raw Material Sourcing | Strict supplier qualification and material specifications | To prevent impurities from entering the manufacturing process. veeprho.com |

| API Synthesis | Optimization of reaction conditions (temp, pH, etc.) | To minimize the formation of by-products and intermediates. toref-standards.com |

| Use of high-purity solvents and reagents | To avoid introducing new impurities. | |

| Purification | Development of effective crystallization & chromatography steps | To remove process-related impurities and by-products. |

| Formulation | In-process controls and monitoring | To ensure consistency and detect any impurity formation during compounding. synthinkchemicals.com |

| Use of high-purity excipients | To prevent the introduction of impurities from non-active ingredients. aquigenbio.com | |

| Finished Product | Stability testing and validated analytical methods | To identify and quantify degradation products and ensure shelf-life stability. synthinkchemicals.com |

Molecular and Cellular Mechanisms of Action: a Chemical Pharmacology Perspective

Mechanistic Elucidation of Individual Components' Cellular Interactions (in vitro Studies)

In vitro studies have been instrumental in dissecting the precise molecular and cellular interactions of Alprostadil (B1665725), Papaverine (B1678415), and Phentolamine (B1677648). These investigations reveal distinct yet complementary mechanisms that underpin their pharmacological profiles.

Alprostadil is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) researchgate.net. It functions as a vasodilating agent and an inhibitor of platelet aggregation mims.commims.com. The primary mechanism of Alprostadil involves its agonistic activity at specific prostaglandin receptors, notably the EP2 and EP4 subtypes, which are GαS protein-coupled receptors biorxiv.org. Activation of these receptors stimulates adenylate cyclase (AC), an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) researchgate.netbiorxiv.orgdovepress.comtandfonline.com. The subsequent elevation of intracellular cAMP levels in smooth muscle cells leads to a decrease in cytosolic calcium concentrations, a crucial event that promotes smooth muscle relaxation researchgate.net. Furthermore, PGE1 has been observed to influence retinal pigment epithelium (RPE) cells, increasing cyclic AMP via adenylate cyclase activation in vitro dovepress.comtandfonline.com.

Papaverine, a benzylisoquinoline alkaloid, acts as a direct smooth muscle relaxant mims.comnih.gov. Its key mechanism of action involves the non-selective inhibition of phosphodiesterases (PDEs) mims.comnih.govnih.govmdpi.comatsjournals.orgphysiology.orgauajournals.orgingentaconnect.com. PDEs constitute a diverse family of enzymes that hydrolyze cyclic nucleotides, specifically cyclic AMP (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations mdpi.comatsjournals.orgphysiology.orgauajournals.org. By inhibiting PDE activity, Papaverine leads to the accumulation of both intracellular cAMP and cGMP nih.govmdpi.comphysiology.orgauajournals.orgingentaconnect.com. This elevation of cyclic nucleotides contributes significantly to its vasodilatory and smooth muscle relaxant effects nih.govauajournals.orgingentaconnect.com. Papaverine has been specifically suggested as a phosphodiesterase 10A (PDE10A) inhibitor nih.gov.

Phentolamine operates as a reversible, nonselective α-adrenergic antagonist wikipedia.orgmims.comnih.gov. It competitively blocks both α1 and α2 adrenergic receptors, thereby antagonizing the effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497) mims.com. This α-blockade reduces vasoconstrictive tone and can lead to a relaxation of systemic vasculature, resulting in hypotension wikipedia.orgmims.com. Beyond its direct antagonism of alpha-adrenergic receptors, Phentolamine's activity is also partly attributed to its ability to open potassium channels redalyc.org. Alpha-adrenergic receptor activation is known to influence various ion channels, including potassium channels cambridge.orgahajournals.orgnih.govresearchgate.netmdpi.com. Specifically, α2-adrenoceptor agonists have been shown to open potassium channels and inhibit voltage-dependent Ca2+ channels mdpi.com. Research suggests that Phentolamine contributes to smooth muscle relaxation through a mechanism that may involve both alpha-receptors and the opening of potassium channels researchgate.net.

Investigation of Synergistic Molecular Effects in Combined Systems (in vitro Models)

The formulation of Trimix is predicated on the principle of synergy, where the combined action of its components yields a more potent and effective outcome than the sum of their individual effects redalyc.orgcambridge.org. This synergistic interaction is crucial for maximizing therapeutic efficacy while potentially allowing for lower individual drug concentrations.

The combined action of these agents results in a more pronounced and sustained increase in intracellular cyclic nucleotides, particularly cAMP and cGMP, which are pivotal second messengers for smooth muscle relaxation auajournals.orgredalyc.orgcambridge.org. For instance, elevated cGMP levels activate protein kinase G (PKG), which in turn promotes the closure of L-type Ca2+ channels and the opening of potassium channels, leading to smooth muscle relaxation cambridge.orgnih.gov. Similarly, increased cAMP levels activate protein kinase A (PKA), which also contributes to the relaxation of smooth muscle atsjournals.orgcambridge.org. In vitro studies have demonstrated that this compound can lead to significant increases in cavernosal cGMP and cAMP, highlighting the biochemical basis of its enhanced efficacy redalyc.org.

The synergistic effects observed with this compound largely stem from the non-competitive and complementary nature of its components' actions at their respective molecular targets. Alprostadil primarily acts on prostaglandin receptors, Papaverine inhibits phosphodiesterases, and Phentolamine targets alpha-adrenergic receptors. These are distinct classes of molecular targets, minimizing direct competitive interactions between the drugs themselves.

Table 1: Summary of Individual Components' Mechanisms of Action

| Compound | Primary Molecular Target(s) | Key Cellular Mechanism(s) | Effect on Cyclic Nucleotides (in vitro) |

| Alprostadil | Prostaglandin Receptors (e.g., EP2, EP4) | Agonism, Adenylate Cyclase Activation, ↓ Cytosolic Ca2+ | ↑ cAMP researchgate.netbiorxiv.orgdovepress.comtandfonline.com |

| Papaverine | Phosphodiesterases (PDEs) | Inhibition of PDE activity, Smooth Muscle Relaxation | ↑ cAMP, ↑ cGMP nih.govmdpi.comphysiology.orgauajournals.orgingentaconnect.com |

| Phentolamine | Alpha-Adrenergic Receptors (α1, α2) | Antagonism, K-channel opening, Vasodilation, ↓ Vasoconstriction | Indirect modulation of tone wikipedia.orgmims.comnih.govredalyc.orgcambridge.orgahajournals.orgnih.govresearchgate.netmdpi.com |

Advanced Formulation Chemistry and Excipient Science for Trimix

Chemical Compatibility with Pharmaceutical Excipients

The stability of "Trimix," a compounded formulation of papaverine (B1678415) hydrochloride, phentolamine (B1677648) mesylate, and alprostadil (B1665725), is critically dependent on the chemical compatibility of its active pharmaceutical ingredients (APIs) with various pharmaceutical excipients. Excipients are essential for maintaining the sterility, stability, and therapeutic efficacy of parenteral drug products.

Commonly used excipients in injectable formulations include solvents, buffering agents, tonicity modifiers, and preservatives. For instance, commercial preparations of papaverine hydrochloride injection may contain edetate disodium and have the pH adjusted with sodium citrate (B86180) and/or citric acid. Additionally, multi-dose vials might include chlorobutanol as a preservative americanregent.com.

Research indicates that while papaverine and phentolamine are relatively stable in combination, alprostadil is the most labile component of the this compound formulation nih.govresearchgate.netresearchgate.netinvigormedical.comkoreamed.orgijpc.com. The presence of papaverine and phentolamine can accelerate the degradation of alprostadil invigormedical.com. Therefore, the choice of excipients must be carefully considered to minimize the degradation of alprostadil.

Interactions between the APIs and excipients can be complex. For example, the use of certain buffers, while necessary to maintain an optimal pH, could potentially catalyze degradation reactions. Similarly, preservatives, while crucial for multi-dose formulations, must be evaluated for any adverse interactions with the three active components of this compound. The potential for interaction extends to antioxidants, which might be considered to protect the labile alprostadil, but their compatibility with all three active ingredients would require thorough investigation.

Solubility Enhancement Strategies for Poorly Soluble Components

The aqueous solubility of the individual components of this compound varies. Phentolamine mesylate is described as freely soluble in water medisca.com. Papaverine hydrochloride is considered sparingly soluble to soluble in water, with one gram dissolving in about 30 mL of water americanregent.commedisca.comchemicalbook.com. Alprostadil, on the other hand, is practically insoluble in water geneesmiddeleninformatiebank.nl. The limited solubility of papaverine hydrochloride and, particularly, alprostadil presents a formulation challenge that may necessitate solubility enhancement strategies.

Several techniques are available to improve the solubility of poorly soluble drugs in parenteral formulations. These can be broadly categorized into physical and chemical modifications pharmaexcipients.com.

Co-solvents: One of the most common approaches is the use of co-solvents. These are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the polarity of the aqueous vehicle. Common co-solvents used in parenteral formulations include ethanol, propylene glycol, and polyethylene (B3416737) glycols researchgate.netwuxiapptec.comnih.gov. For a formulation like this compound, a carefully selected co-solvent system could enhance the solubility of papaverine and alprostadil.

pH Adjustment: The solubility of ionizable drugs is often pH-dependent. For weakly basic compounds like papaverine, solubility can be increased in acidic solutions. This principle is utilized in its formulation as a hydrochloride salt. The pH-solubility profile of papaverine hydrochloride shows that its solubility is higher at a lower pH nih.govsemanticscholar.org.

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent water solubility. This technique has been widely used to enhance the solubility and stability of various drugs researchgate.neteijppr.comscispace.comresearchgate.netimpactfactor.org. The use of cyclodextrins could be a viable strategy for improving the solubility of alprostadil in the this compound formulation.

Interactive Data Table: Solubility of this compound Components

| Compound | Water Solubility | Potential Enhancement Strategies |

| Papaverine Hydrochloride | Sparingly soluble to soluble (approx. 33.3 mg/mL) americanregent.commedisca.comchemicalbook.com | pH adjustment (lower pH), Co-solvents |

| Phentolamine Mesylate | Freely soluble medisca.com | Generally not required |

| Alprostadil | Practically insoluble geneesmiddeleninformatiebank.nl | Co-solvents, Complexation (e.g., with cyclodextrins) |

Physicochemical Properties of the Formulation Matrix

Effects of pH and Ionic Strength on Chemical Integrity

The chemical integrity of the this compound formulation is highly sensitive to the pH and ionic strength of the formulation matrix. Alprostadil is known to be unstable in aqueous solutions at a pH below 4 or above 8 geneesmiddeleninformatiebank.nl. Studies on extemporaneous alprostadil formulations have shown that a pH range of 4 to 6 is necessary to promote its stability in aqueous media researchgate.net. The pH of papaverine hydrochloride solutions is also acidic, with a 2% aqueous solution having a pH of 3.3 and a 0.05 molar solution having a pH of 3.9 chemicalbook.comnih.gov.

The typical pH of compounded this compound formulations is reported to be in the range of 3.0 to 4.0 newdrugloft.com. This acidic pH is a compromise to ensure the solubility of papaverine hydrochloride while attempting to maintain the stability of alprostadil. However, this low pH is close to the lower limit of alprostadil's stability range, highlighting the delicate balance required in the formulation.

Forced degradation studies have shown that alprostadil degrades under both acidic (1N HCl) and basic (1N NaOH) conditions newdrugloft.com. The pH-rate profile for the degradation of alprostadil would be crucial for optimizing the formulation's shelf-life.

Ionic strength, which is a measure of the total concentration of ions in a solution, can also influence the stability of the active ingredients. While specific studies on the effect of ionic strength on the combined this compound formulation are limited, it is a critical parameter in parenteral formulation development. Changes in ionic strength can affect drug solubility and the stability of charged species.

Interactive Data Table: pH and Stability of this compound Components

| Component | Optimal pH Range for Stability | Comments |

| Papaverine Hydrochloride | More soluble at lower pH nih.govsemanticscholar.org | Formulated as a hydrochloride salt to improve water solubility. |

| Phentolamine Mesylate | Data on specific pH stability is limited, but it is formulated as a mesylate salt. | Freely soluble in water, suggesting good stability in aqueous solutions. |

| Alprostadil | Stable in a pH range of 4 to 6 researchgate.net | Unstable at pH < 4 and > 8 geneesmiddeleninformatiebank.nl. It is the most labile component in the this compound formulation nih.govresearchgate.netresearchgate.netinvigormedical.comkoreamed.orgijpc.com. |

Container-Closure System Compatibility (e.g., Polypropylene vs. Polyvinyl Chloride)

The choice of the container-closure system is a critical factor in maintaining the stability and sterility of parenteral formulations like this compound. The most common materials for syringes and vials are glass, polypropylene (PP), and polyvinyl chloride (PVC). The compatibility of the this compound formulation with these materials is essential to prevent adsorption of the drug substances onto the container surface and leaching of compounds from the container into the drug product.

Studies have been conducted on the stability of this compound and its components in different types of containers. One study evaluated the stability of a this compound formulation packaged in polypropylene syringes and found that alprostadil was the limiting factor in the stability of the mixture researchgate.net. Another study demonstrated that a mixture of remifentanil and propofol was more stable in polypropylene syringes compared to polyvinylchloride bags nih.govresearchgate.net.

Conversely, a study on the stability of alprostadil in 0.9% sodium chloride found that it was stable for 10 days when stored in polyvinyl chloride (VIAFLEX) containers under refrigeration and protected from light nih.gov. However, the potential for leaching of plasticizers, such as diethylhexyl phthalate (DEHP), from PVC containers is a well-known concern with certain drug formulations.

The selection between polypropylene and polyvinyl chloride for packaging this compound would require a thorough evaluation of several factors:

Adsorption: The tendency of the active ingredients, particularly the lipophilic alprostadil, to adsorb to the plastic surface.

Leaching: The potential for compounds from the plastic, especially from PVC, to migrate into the drug solution.

Permeability: The ability of the container to protect the formulation from atmospheric gases, such as oxygen, which could degrade the active ingredients.

Given that alprostadil is the most unstable component, its interaction with the container material is of primary concern. Polypropylene, being a more inert polymer than PVC, is often preferred for sensitive drug formulations to minimize the risks of adsorption and leaching.

Future Directions and Emerging Research Avenues in Trimix Chemistry

Development of Novel Stability-Enhancing Chemical Modifications

A significant frontier in improving Trimix formulations lies in the chemical modification of its constituent compounds to enhance their intrinsic stability. While papaverine (B1678415) and phentolamine (B1677648) are relatively stable, alprostadil's susceptibility to degradation is a limiting factor for the shelf-life of the mixture. nih.govresearchgate.netnih.gov Research into chemically modified analogs of the active ingredients, particularly alprostadil (B1665725), presents a promising path forward.

One established strategy in medicinal chemistry is the development of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body. mdpi.com This approach could be applied to alprostadil to mask the functional groups that are susceptible to degradation within the formulation. For instance, a prodrug of alprostadil could be designed to be more stable at the pH of the this compound solution and to release the active alprostadil upon administration.

Furthermore, the synthesis of novel, more stable analogs of alprostadil is an active area of research. nih.gov By making specific structural modifications to the prostaglandin (B15479496) E1 molecule, it may be possible to create a new chemical entity with a similar therapeutic effect but improved stability. This could involve altering side chains or functional groups to reduce susceptibility to oxidation or other degradation pathways. Research has demonstrated the successful parallel synthesis of various prostaglandin E1 analogs, opening the door for screening new compounds with enhanced stability profiles. nih.gov

For papaverine and phentolamine, while they are more stable than alprostadil, understanding their degradation pathways is crucial for developing even more robust formulations. nih.govnih.gov Future research could focus on identifying the specific chemical interactions between the three components that lead to degradation and then designing derivatives of papaverine and phentolamine that minimize these interactions. Strategies could include the use of isosteres or bioisosteres to replace chemically reactive moieties without losing pharmacological activity. pressbooks.pub

Table 1: Potential Chemical Modification Strategies for this compound Components

| Component | Potential Modification Strategy | Desired Outcome |

| Alprostadil | Prodrug synthesis | Increased stability in solution, in-vivo conversion to active form. |

| Development of stable analogs | Creation of a new molecule with similar efficacy but longer shelf-life. | |

| Papaverine | Derivatization to reduce interaction | Minimized catalytic effect on alprostadil degradation. |

| Phentolamine | Modification of susceptible groups | Enhanced long-term stability in a multicomponent mixture. |

Application of Artificial Intelligence and Machine Learning in Formulation Design and Stability Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical formulation development. nih.govgoogle.com These technologies can analyze vast datasets to identify patterns and make predictions that are not apparent through traditional experimental methods. For a multicomponent system like this compound, AI and ML can be particularly valuable in designing more stable formulations.

Table 2: Applications of AI and Machine Learning in this compound Formulation

| AI/ML Application | Function | Potential Impact on this compound |

| Predictive Stability Modeling | Forecasts degradation rates based on formulation parameters. | Rapid identification of potentially stable formulations for experimental testing. nih.govresearchgate.netmdpi.com |

| Formulation Optimization | Identifies optimal concentrations and ratios of components for maximum stability. | Development of a this compound formulation with a significantly extended shelf-life. |

| Excipient Selection | Screens for inactive ingredients that can improve drug stability. | Discovery of novel excipients that protect alprostadil from degradation. nih.gov |

| Interaction Analysis | Models the complex chemical interactions between the three active ingredients. | A deeper understanding of the degradation mechanisms, guiding the development of mitigation strategies. |

Advancements in High-Throughput Analytical Screening for Multicomponent Systems

High-throughput screening (HTS) is a key technology in modern drug discovery and development, enabling the rapid testing of a large number of samples. google.comnih.gov The application of HTS to the analysis of multicomponent systems like this compound can accelerate the identification of stable formulations.

Developing a stable this compound formulation requires testing numerous combinations of active ingredient concentrations, excipients, and storage conditions. Traditional analytical methods, such as high-performance liquid chromatography (HPLC), can be time-consuming for analyzing a large number of samples. HTS platforms, which often utilize automated liquid handling and rapid analytical techniques, can significantly increase the efficiency of this process. unodc.org

Future research will likely focus on developing and validating HTS-compatible analytical methods specifically for this compound. This could involve miniaturizing the analytical process using microplates and employing rapid detection methods like ultra-high-performance liquid chromatography (UHPLC) or mass spectrometry to simultaneously quantify alprostadil, papaverine, phentolamine, and their degradation products. Such a system would allow for the screening of hundreds or even thousands of different formulation variables in a short period, dramatically accelerating the development of a more stable product.

Table 3: Comparison of Traditional vs. High-Throughput Screening for this compound Formulation

| Feature | Traditional Screening | High-Throughput Screening (HTS) |

| Sample Throughput | Low (tens of samples per day) | High (hundreds to thousands of samples per day) |

| Automation | Manual or semi-automated | Fully automated robotics and liquid handling. google.com |

| Analysis Time | Slower, sequential analysis | Rapid, often parallel, analysis. |

| Data Generation | Limited datasets | Large and comprehensive datasets for analysis. |

| Application to this compound | Slow and laborious process for testing different formulations. | Rapid identification of optimal and stable formulations from a large experimental design. |

Exploration of Alternative Delivery System Chemistries (e.g., Liposomal Encapsulation for Chemical Stability)

Beyond modifying the drug molecules themselves, future research will explore novel drug delivery systems to enhance the chemical stability of this compound. One of the most promising avenues is the use of liposomal encapsulation. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, protecting them from the surrounding environment.

For this compound, liposomal encapsulation could be used to physically separate the unstable alprostadil from papaverine and phentolamine within the formulation. By encapsulating alprostadil in its own liposomes, it would be shielded from the chemical interactions that lead to its degradation. The papaverine and phentolamine could be in the external aqueous phase of the formulation or encapsulated in separate liposomes. This approach could significantly improve the shelf-life of the combined product. Research has already shown the potential of liposomal delivery for alprostadil and papaverine individually.

Other nanocarrier systems, such as polymeric nanoparticles, could also be explored. nih.gov These systems can be engineered to provide controlled release of the encapsulated drugs, which may also contribute to improved stability. The chemistry of these delivery systems can be tailored to optimize drug loading, release characteristics, and stability.

Table 4: Potential Alternative Delivery Systems for this compound

| Delivery System | Mechanism for Enhanced Stability | Potential Advantages |

| Liposomal Encapsulation | Sequesters alprostadil from degradants in the formulation. | Improved shelf-life, potential for controlled release. |

| Polymeric Nanoparticles | Encapsulates and protects the active ingredients within a polymer matrix. nih.gov | Biocompatible, tunable release properties. |

| Lyophilization (Freeze-Drying) | Removes water, a key component in many degradation reactions. | Significantly extends shelf-life in the solid state. |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when assessing Trimix efficacy in clinical trials for erectile dysfunction (ED)?

- Methodological Answer : When designing clinical trials, prioritize randomized controlled trials (RCTs) with stratified sampling to account for comorbidities (e.g., diabetes, prostate cancer) that influence treatment response. Use pharmacy records and patient charts to track prescription refill durations and compliance, as done in retrospective analyses employing Cox Proportional Hazards Regression to identify predictors of therapy adherence . Ensure blinding where feasible and include control groups receiving placebo or alternative therapies. Report adverse events rigorously, especially priapism risks, and validate outcomes via standardized erectile function scales (e.g., IIEF-5).

Q. How can researchers ensure reproducibility in preclinical studies testing this compound formulations (e.g., antibody combinations)?

- Methodological Answer : Follow guidelines for detailed experimental reporting, including exact concentrations, administration routes, and validation metrics. For example, in studies comparing antibody combinations, specify synthesis protocols (e.g., L1 algorithm-derived concentrations vs. equal-ratio "trimixes") and quantify outcomes using normalized metrics like viral load reduction rates or closed-loop system norms (e.g., ∥G∥∞ values). Provide raw data in supplementary materials and reference established protocols for compound characterization (e.g., NMR, HPLC) to confirm purity and identity .

Q. What ethical and data-sharing practices are essential in this compound-related research?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human studies, particularly regarding informed consent for intracavernosal injections. For data sharing, anonymize patient records and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable). Retain original datasets for 5–10 years post-publication and document ownership agreements to prevent disputes in collaborative projects. Explicitly declare conflicts of interest, especially if industry partners are involved in drug formulation or trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in decompression efficiency between this compound and Heliox in deep-diving studies?

- Methodological Answer : Address conflicting results (e.g., U.S. Navy findings showing no decompression advantage for this compound over Heliox) by standardizing experimental conditions: control dive profiles (depth, duration), gas mixtures (He/O₂/N₂ ratios), and decompression algorithms (e.g., VPM-B vs. Buhlmann). Use mixed-effects models to account for inter-individual variability in nitrogen uptake/elimination. Cross-validate findings with computational simulations (e.g., V-Planner software) and physiological monitoring (e.g., Doppler bubble detection) .

Q. What methodological frameworks are effective for analyzing contradictory outcomes in this compound-based combination therapies (e.g., viral rebound vs. suppression)?

- Methodological Answer : Employ dose-response modeling and evolutionary dynamics frameworks to reconcile conflicting results. For instance, in HIV studies where this compound antibodies initially reduce viral loads but fail to prevent rebound, apply stochastic models to quantify mutation rates under selective pressure. Use in vitro resistance assays to map escape mutations and iteratively refine combination ratios (e.g., via L1 adaptive control synthesis) to maximize synergistic inhibition .

Q. How can mixed-methods approaches enhance understanding of this compound therapy compliance in longitudinal studies?

- Methodological Answer : Integrate quantitative data (e.g., prescription refill intervals, hazard ratios from Cox models) with qualitative insights from patient interviews or focus groups. Triangulate findings to identify non-compliance drivers (e.g., injection anxiety, cost barriers) and design targeted interventions. Use NVivo or similar tools for thematic analysis of qualitative data, ensuring coding reliability via inter-rater agreement metrics .

Q. What strategies optimize this compound formulation stability and bioavailability in translational research?

- Methodological Answer : For topical or intraurethral gels, conduct accelerated stability testing under varying pH and temperature conditions. Compare bioavailability metrics (e.g., AUC, Cmax) across formulations using pharmacokinetic modeling. Address poor absorption in gels via permeation enhancers (e.g., surfactants) and validate efficacy in animal models before Phase I trials. Publish negative results (e.g., low erection rates in intraurethral gel studies) to guide future reformulation efforts .

Data Presentation and Reporting Guidelines

- Tables : Include comparative tables for key parameters (e.g., Table 1: This compound Antibody Efficacy Metrics: Experimental vs. Synthesized Controllers ).

- Figures : Use dose-response curves or Kaplan-Meier survival plots to visualize therapy adherence trends .

- Supplementary Materials : Archive raw datasets, code (e.g., Python scripts for refill interval calculations), and detailed protocols per journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.